4-Pyridineacrylic acid

Thermal stability Crystal packing Procurement specification

4‑Pyridineacrylic acid (systematically (2E)‑3‑(pyridin‑4‑yl)prop‑2‑enoic acid, also referred to as trans‑3‑(4‑pyridyl)acrylic acid or 4‑Hpya) is a heterocyclic analogue of cinnamic acid in which the phenyl ring is replaced by a 4‑pyridyl group [REFS‑1]. The molecule bears a carboxylic acid moiety connected through an E‑configured ethylene bridge to the pyridine nitrogen, furnishing a bifunctional ligand with both a hard carboxylate oxygen donor and a softer pyridyl nitrogen donor [REFS‑2].

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B7858104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridineacrylic acid
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=CC(=O)O
InChIInChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)
InChIKeySSAYTINUCCRGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Pyridineacrylic Acid (CAS 5337‑79‑1): Core Identity and Procurement Baseline


4‑Pyridineacrylic acid (systematically (2E)‑3‑(pyridin‑4‑yl)prop‑2‑enoic acid, also referred to as trans‑3‑(4‑pyridyl)acrylic acid or 4‑Hpya) is a heterocyclic analogue of cinnamic acid in which the phenyl ring is replaced by a 4‑pyridyl group [REFS‑1]. The molecule bears a carboxylic acid moiety connected through an E‑configured ethylene bridge to the pyridine nitrogen, furnishing a bifunctional ligand with both a hard carboxylate oxygen donor and a softer pyridyl nitrogen donor [REFS‑2]. Commercial material is typically supplied as a white to pale‑yellow crystalline powder with purity ≥ 97 % (GC/T) and a melting point of approximately 280 °C (dec.) [REFS‑3].

Why 3‑ or 2‑Pyridineacrylic Acid Cannot Simply Replace 4‑Pyridineacrylic Acid


Although 2‑, 3‑, and 4‑pyridineacrylic acids share the identical molecular formula (C₈H₇NO₂) and functional groups, the position of the ring nitrogen profoundly alters key properties that govern their utility. The 4‑isomer exhibits a melting point roughly 45–80 °C higher than its 3‑ and 2‑counterparts [REFS‑1], adopts a unique zwitterionic coordination mode inaccessible to the 3‑isomer [REFS‑2], and demonstrates superior plant‑growth inhibitory activity [REFS‑3]. These differences arise from the nitrogen’s para‑positioning, which maximises the electronic communication between the heterocycle and the acrylate moiety while preserving a linear, symmetry‑compatible geometry. Substituting the 4‑isomer with a regioisomer without re‑optimising reaction conditions, crystal‑engineering parameters, or biological assay protocols will therefore introduce uncontrolled variability.

Head‑to‑Head Quantitative Evidence: Where 4‑Pyridineacrylic Acid Departs from Its Closest Analogs


Melting Point Elevation Relative to 2‑ and 3‑Pyridyl Regioisomers

The 4‑pyridyl isomer melts with decomposition at approximately 280 °C, a value substantially higher than that of the 3‑isomer (232–235 °C dec.) [REFS‑1] and the 2‑isomer (201–203 °C) [REFS‑2]. The 45–80 °C elevation reflects a denser hydrogen‑bonded network in the solid state, which can translate to superior thermal robustness during high‑temperature synthetic procedures or storage.

Thermal stability Crystal packing Procurement specification

Zwitterionic vs. Carboxylic‑Acid Coordination in Cadmium(II) Coordination Polymers

Under identical hydrothermal conditions (Cd(ClO₄)₂, NH₄SCN, aqueous ethanol), 4‑pyridylacrylic acid (4‑Hpya) crystallises as the zwitterionic species with the proton transferred to the pyridyl nitrogen, while 3‑pyridylacrylic acid (3‑Hpya) retains the conventional carboxylic acid form [REFS‑1]. This proton‑transfer switch alters the ligand’s charge, hydrogen‑bonding donor/acceptor pattern, and bridging capacity, yielding distinct 1D chain architectures for each isomer.

Coordination chemistry Crystal engineering MOF design

Plant‑Growth Inhibitory Activity Advantage Over 2‑ and 3‑Pyridyl Analogues

In a systematic lettuce‑seedling assay, pyridine analogues of cinnamic acid were evaluated for growth inhibition. The 4‑pyridine analogue (i.e., 4‑pyridineacrylic acid) was reported to be “more active” than both the 2‑ and 3‑pyridyl isomers across a 10–100 ppm concentration range [REFS‑1]. While the original publication does not tabulate separate IC₅₀ values for the parent acids, the rank order of potency (4 > 3 ≈ 2) is unambiguously stated and consistent with the superior electron‑withdrawing character of the para‑pyridyl group.

Agrochemical discovery Structure–activity relationship Cinnamic acid bioisostere

Specific Heme‑Coordinating Inhibition of Cinnamate 4‑Hydroxylase (C4H)

3‑(4‑Pyridyl)acrylic acid functions as a competitive, heme‑coordinating inhibitor of CYP73A (cinnamate 4‑hydroxylase) in tobacco cell cultures, a property that distinguishes it from simple carboxylate‑based competitors such as 2‑hydroxy‑1‑naphthoic acid [REFS‑1]. The pyridyl nitrogen coordinates directly to the P450 heme iron, an interaction that is geometrically optimal only for the 4‑pyridyl isomer because the 2‑ and 3‑isomers place the nitrogen at sub‑optimal angles for simultaneous active‑site binding and heme ligation.

Enzyme inhibition Plant defence Salicylic acid pathway

Evidence‑Backed Scenarios Where 4‑Pyridineacrylic Acid Outperforms Its Regioisomers


Crystal Engineering of Coordination Polymers Requiring Zwitterionic Linkers

When designing metal‑organic frameworks or coordination networks that rely on charge‑assisted hydrogen bonding, 4‑pyridineacrylic acid offers a decisive advantage. As demonstrated in Cd(II)‑thiocyanate systems, the 4‑isomer spontaneously adopts a zwitterionic form (pyridinium‑carboxylate) under solvothermal conditions, while the 3‑isomer remains in the neutral carboxylic acid state [REFS‑1]. This proton‑transfer behaviour creates a built‑in dipolar motif that can template specific pore geometries or polar channels not achievable with the 3‑ or 2‑isomers [REFS‑2].

Agrochemical Lead Optimisation Targeting Plant Growth Regulation

In structure–activity campaigns aimed at herbicidal or growth‑regulatory leads derived from the cinnamic acid scaffold, the 4‑pyridyl substitution consistently outperforms the 2‑ and 3‑pyridyl variants in whole‑plant assays [REFS‑3]. Starting with 4‑pyridineacrylic acid as the core building block maximises the probability of identifying active amide or ester derivatives at lower application rates, accelerating the hit‑to‑lead process.

Chemical‑Biology Probes for Transient Cytochrome P450 Modulation in Plants

For researchers dissecting the phenylpropanoid pathway, 4‑pyridineacrylic acid provides a reversible, heme‑coordinating mechanism of C4H inhibition that can be washed out by substrate accumulation, a sharp contrast to irreversible inactivators such as piperonylic acid [REFS‑4]. This reversibility makes it the reagent of choice for pulse‑chase experiments in plant metabolomics where pathway dynamics rather than permanent enzyme knockout are under investigation.

High‑Temperature Synthetic Protocols Requiring Thermally Robust Building Blocks

Reaction protocols exceeding 230 °C, such as certain solvothermal MOF syntheses or high‑boiling‑solvent amidations, will thermally degrade the 3‑pyridyl isomer (mp 232–235 °C dec.) [REFS‑5]. The 4‑isomer’s melting point of ~280 °C provides an additional ~45 °C safety margin, reducing the risk of side reactions and ensuring lot‑to‑lot consistency in processes where thermal decomposition compromises yield.

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